butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features an imidazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the sulfanylacetyl moiety. The final step involves esterification to form the butyl benzoate ester.
Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor.
Phenyl Group Introduction: The phenyl group can be introduced via a substitution reaction, where a suitable phenyl halide reacts with the imidazole ring.
Sulfanylacetyl Moiety Addition: This step involves the reaction of the imidazole derivative with a sulfanylacetyl chloride in the presence of a base.
Esterification: The final step is the esterification of the benzoic acid derivative with butanol, typically using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenyl group and the imidazole ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated imidazole and phenyl derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins . Additionally, the phenyl group and the sulfanylacetyl moiety may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Shares the imidazole ring and phenyl group but lacks the sulfanylacetyl and benzoate ester moieties.
Butyl benzoate: Contains the benzoate ester but lacks the imidazole ring and sulfanylacetyl moiety.
4-Phenyl-1H-imidazol-2-yl sulfanylacetate: Similar structure but without the butyl benzoate ester.
Uniqueness
Butyl 4-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its combination of an imidazole ring, a phenyl group, a sulfanylacetyl moiety, and a butyl benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
butyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-3-13-28-21(27)17-9-11-18(12-10-17)24-20(26)15-29-22-23-14-19(25-22)16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQIYGDEYAFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165904 | |
Record name | Butyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)thio]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400751-61-3 | |
Record name | Butyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)thio]acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400751-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)thio]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.